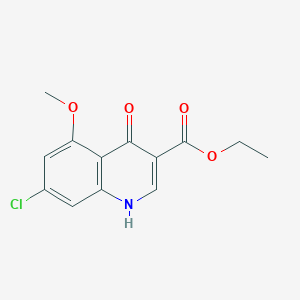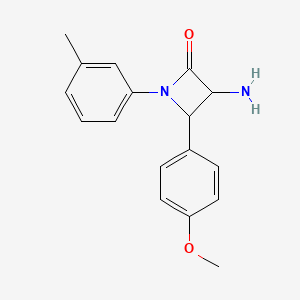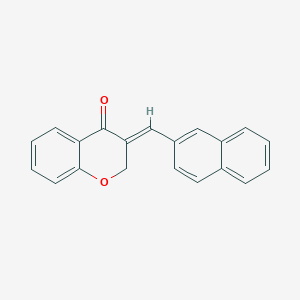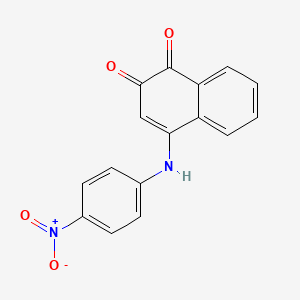
Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate is an organic compound belonging to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core substituted with a chloro group at the 7th position, a methoxy group at the 5th position, and an ethyl ester at the 3rd position. It is a crystalline solid that is soluble in organic solvents like dimethyl sulfoxide and ethyl acetate.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 7-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.
Esterification: The carboxylic acid is then esterified using ethanol in the presence of a strong acid catalyst like sulfuric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the desired purity.
Quality Control: The final product undergoes rigorous quality control to ensure it meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The carbonyl group at the 4th position can be reduced to form the corresponding alcohol.
Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of 7-amino or 7-thio derivatives.
Reduction: Formation of 4-hydroxy derivatives.
Oxidation: Formation of 5-hydroxy derivatives.
Aplicaciones Científicas De Investigación
Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals.
Industry: Used in the synthesis of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with specific molecular targets:
Molecular Targets: It interacts with enzymes and receptors involved in cellular processes.
Pathways: It may inhibit or activate specific biochemical pathways, leading to its observed biological effects.
Comparación Con Compuestos Similares
Ethyl 7-chloro-5-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate can be compared with other quinoline derivatives:
Ethyl 7-chloro-8-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with a methyl group at the 8th position.
Ethyl 5-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar structure but with a chloro group at the 5th position and a different oxidation state at the 2nd position.
Ethyl 7,8-dimethyl-4-oxo-1,4-dihydroquinoline-3-carboxylate: Similar structure but with additional methyl groups at the 7th and 8th positions.
These comparisons highlight the unique substitutions and functional groups that differentiate this compound from other similar compounds, contributing to its distinct chemical and biological properties.
Propiedades
Número CAS |
6324-16-9 |
|---|---|
Fórmula molecular |
C13H12ClNO4 |
Peso molecular |
281.69 g/mol |
Nombre IUPAC |
ethyl 7-chloro-5-methoxy-4-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C13H12ClNO4/c1-3-19-13(17)8-6-15-9-4-7(14)5-10(18-2)11(9)12(8)16/h4-6H,3H2,1-2H3,(H,15,16) |
Clave InChI |
UEASNPAQATXGSU-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CNC2=C(C1=O)C(=CC(=C2)Cl)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-bromo-3H-benzo[e]indole-2-carboxylic acid](/img/structure/B11841104.png)










![3,3-Dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B11841161.png)


